REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][C:12](O)=[O:13].[BH4-].[Na+].CS(O)(=O)=O.Cl>O1CCCC1.O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][OH:13] |f:1.2|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
384 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1420 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60-75° C. until the completion of reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with Dichloro methane (1×800 ml and 1×400 ml) and organic layer
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with NaHCO3 solution and brine solution
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane is distilled out under vacuum at 40-50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |